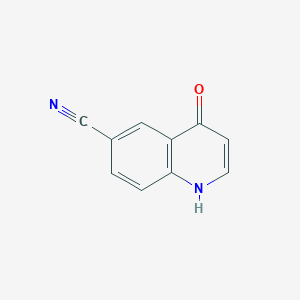

4-Hydroxyquinoline-6-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQABNJYWSVSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470135 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219763-82-3 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization in 4 Hydroxyquinoline 6 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of quinoline (B57606) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

In the ¹H-NMR spectrum of a newly synthesized quinoline derivative, distinct signals can be observed in the range of 4.80–13.50 ppm. mdpi.com For instance, a signal at approximately 12.77 ppm can be assigned to the hydroxyl (-OH) proton. mdpi.com Temperature variations during the experiment, such as heating the sample in DMSO-d₆ to 333 K, can improve the separation of aromatic proton signals, which is crucial for accurate interpretation. mdpi.com

The ¹³C-NMR spectrum complements the proton data. For a related compound, 23 well-resolved signals were observed, with one notable signal in the high-field region at 31.8 ppm, indicative of an aliphatic carbon atom. mdpi.com Two-dimensional NMR experiments, such as H,H-TOCSY and H,C-HSQC, are also employed to establish correlations between protons and carbons, further solidifying the structural assignment. mdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Quinoline Derivative

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H | 12.77 | OH proton |

| ¹H | 7.00 - 7.15 | Aromatic protons |

| ¹³C | 31.8 | Aliphatic carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For quinoline derivatives, various ionization techniques, including electrospray ionization (ESI), are utilized.

Under soft ionization conditions, quinolone antibiotics, which share a structural similarity with 4-hydroxyquinoline-6-carbonitrile, typically exhibit characteristic fragment ions corresponding to the loss of water ([M+H−H₂O]⁺), carbon monoxide ([M+H−CO]⁺), or both ([M+H−H₂O−CO]⁺). nih.gov The fragmentation of the quinoline ring itself can also provide valuable structural information. For example, the loss of hydrogen cyanide (HCN) from the quinoline radical cation is a primary dissociation pathway, leading to the formation of a C₈H₆˙⁺ fragment ion. rsc.org

The specific substituents on the quinoline core significantly influence the fragmentation. For instance, compounds with a cyclopropyl (B3062369) group at the N-1 position often show a characteristic loss of a cyclopropyl radical (⋅C₃H₅). nih.gov The analysis of these fragmentation patterns allows for the detailed structural characterization of the molecule. chemguide.co.ukresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds.

For quinoline derivatives, characteristic IR absorption bands can be observed. For example, the O–H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3400 to 3650 cm⁻¹. libretexts.org The C=O stretching vibration in quinolones is found around 1715 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The presence of a nitrile group (C≡N) in this compound would be expected to show a sharp absorption band in the range of 2210-2260 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Quinoline Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| O–H stretch | 3400 - 3650 |

| Aromatic C–H stretch | 3000 - 3100 |

| Nitrile (C≡N) stretch | 2210 - 2260 |

| C=O stretch | ~1715 |

| Aromatic C=C stretch | 1400 - 1600 |

UV-Visible Spectroscopy in DNA Interaction Studies

UV-Visible spectroscopy is a valuable method for investigating the interaction of quinoline derivatives with biological macromolecules like DNA. Changes in the absorption spectrum of a compound upon the addition of DNA can indicate the formation of a complex and provide insights into the mode of binding.

When a small molecule interacts with DNA, changes in the position (wavelength) and intensity of its absorption bands can be observed. For instance, a red-shift (bathochromic shift) in the absorption maximum, along with a decrease in absorbance (hypochromism), is often indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. nih.gov Conversely, groove binding or electrostatic interactions may result in smaller spectral changes. mdpi.com

By titrating a solution of the quinoline derivative with increasing concentrations of DNA, a binding constant (Kb) can be calculated, which quantifies the strength of the interaction. nih.govmdpi.com For example, a copper complex of Luotonin A, a quinoline alkaloid, exhibited a red-shift of 5 nm upon binding to calf thymus DNA, with a calculated binding affinity (Kb) of 8.65 × 10³ M⁻¹. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Lipophilicity Determination

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthesized compounds and for determining their lipophilicity. Reversed-phase HPLC (RP-HPLC) is the most common method used for these purposes. researchgate.net

Purity is determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main product peak. The area of the main peak relative to the total area of all peaks gives a quantitative measure of the compound's purity.

Lipophilicity, a key parameter influencing a drug's pharmacokinetic properties, can be determined by measuring the retention time of the compound on a nonpolar stationary phase. nih.govscilit.com The logarithm of the retention factor (log k) or the extrapolated value to 100% water (log kw) is used as a measure of lipophilicity and can be correlated with the octanol-water partition coefficient (log P). researchgate.netmdpi.com For a series of quinoline derivatives, the determined lipophilicity values can vary significantly depending on the substituents on the quinoline core. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For a cocrystal of 5-fluorocytosine (B48100) and 4-hydroxybenzaldehyde, single-crystal XRD analysis revealed that the compound crystallizes in the monoclinic P2₁/c space group. nih.gov The analysis identified a robust supramolecular network stabilized by various hydrogen bonds, including N—H⋯O, N—H⋯N, and O—H⋯O interactions. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions and for rational drug design.

Computational Chemistry and Molecular Modeling Studies of 4 Hydroxyquinoline 6 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, are employed to determine a variety of molecular descriptors. dergipark.org.tr These calculations provide insights into the molecule's stability, reactivity, and electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. Other calculated properties, such as molecular polarizability, dipole moment, and ionization potential, help in building a comprehensive electronic profile of the molecule. dergipark.org.tr For instance, in studies of related quinolinequinones, DFT has been used to calculate these parameters to establish relationships between a compound's structure and its biological activity. dergipark.org.tr While specific energetic values for 4-hydroxyquinoline-6-carbonitrile are not publicly detailed, the methodology is standard for analyzing its reactivity and guiding further derivatization.

Table 1: Common Parameters Calculated Using DFT for Quinoline Derivatives

| Parameter | Significance |

| Total Energy | Indicates the thermodynamic stability of a given molecular conformation. |

| HOMO Energy | Relates to the ability to donate electrons; associated with reactivity towards electrophiles. |

| LUMO Energy | Relates to the ability to accept electrons; associated with reactivity towards nucleophiles. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Global Reactivity Descriptors | Electronegativity, chemical hardness, and softness, which predict the overall reactivity of the molecule. dergipark.org.tr |

Molecular Docking Simulations to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action and for structure-based drug design. The this compound scaffold has been identified as a key component in the development of inhibitors for several biological targets.

A notable application is in the design of Cyclin-Dependent Kinase 8 (CDK8) inhibitors. nih.gov Molecular docking studies using the crystal structure of CDK8 (e.g., PDB ID: 4F7S) have been performed to predict how derivatives of this compound bind to the kinase's ATP pocket. nih.gov These simulations help to rationalize the structure-activity relationships observed in enzyme assays. For related 4-aminoquinoline (B48711) structures, docking has also been used to simulate interactions with targets like heme polymerase (PDB ID: 1QJS) from the malaria parasite, identifying key binding residues. The predicted binding modes typically involve hydrogen bonds and other favorable interactions that stabilize the ligand-protein complex. nih.gov

Table 2: Potential Biological Targets for this compound Derivatives Investigated by Molecular Docking

| Target Protein | PDB ID | Associated Disease/Function | Reference |

| Cyclin-Dependent Kinase 8 (CDK8) | 4F7S | Cancer, Transcriptional Regulation | nih.gov |

| Heme Polymerase | 1QJS | Malaria | |

| BCL-2 Protein | - | Cancer (Apoptosis Regulation) | nih.govresearchgate.net |

| Topoisomerase IV (Topo IV) | - | Bacterial Infections | nih.gov |

| HIV-1 Integrase | - | HIV/AIDS | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental to medicinal chemistry for optimizing lead compounds. These analyses correlate specific structural features of a molecule with its biological activity.

Influence of Substituents on Biological Activity

SAR studies on derivatives of this compound have provided critical insights for drug development. In the context of CDK8 inhibitors, the quinoline-6-carbonitrile (B150825) scaffold itself was chosen to replace a nitro-containing analogue, thereby avoiding a known toxicophore group. nih.gov Further modifications to this scaffold revealed that:

Substitutions on a piperazine (B1678402) ring attached to the quinoline core significantly impact potency. nih.gov

The introduction of an additional nitrogen atom in the quinoline ring can lead to a stabilized intramolecular conformation, which may entropically disfavor binding and dramatically reduce potency. nih.gov

In other quinoline series, replacing a phenylethyl group at a specific position with various aliphatic chains or heterocycles has been a key strategy in SAR analysis. nih.gov

These findings underscore the sensitivity of biological activity to subtle structural changes on the quinoline core.

Lipophilicity and Electronic Properties in SAR Studies

Lipophilicity and electronic properties are two of the most important physicochemical parameters in SAR and QSAR studies.

Electronic Properties , such as those derived from DFT calculations, are used to quantify the effects of substituents. The nitrile group (-CN) at the 6-position of the quinoline ring is an electron-withdrawing group, which influences the electronic density of the entire ring system. QSAR models often correlate such electronic properties with biological endpoints like IC₅₀ values to establish a mathematical relationship between structure and activity. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic picture of the ligand-protein complex. MD simulations model the atomic movements of the system over time, allowing for the assessment of the stability of the predicted binding pose and the characterization of the conformational flexibility of both the ligand and the protein.

For derivatives of this compound, MD simulations would serve to:

Validate the stability of the binding mode predicted by docking.

Analyze the network of hydrogen bonds and other intermolecular interactions over the simulation time.

Reveal conformational changes in the protein upon ligand binding.

Calculate the binding free energy, providing a more rigorous estimate of binding affinity.

While specific MD simulation results for this compound are not widely published, this technique is a standard and logical step in the computational workflow for validating and refining the results from molecular docking.

ADMET Profiling and Pharmacokinetic Property Prediction

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in modern drug discovery, helping to identify potential liabilities early in the process. Computational tools are used to predict the pharmacokinetic and toxicity profiles of drug candidates.

For quinoline derivatives, in silico ADMET analyses have been conducted to evaluate their drug-likeness. nih.govresearchgate.netnih.gov These studies predict that many quinoline hybrids have the potential to be orally bioavailable and may not exhibit neurotoxic effects. nih.gov Key predicted parameters for a compound like this compound would include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition or substrate potential for CYP2D6, CYP3A4). frontiersin.org

Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and others. frontiersin.org

Table 3: Key ADMET Parameters Predicted In Silico

| Parameter | Desired Property for Drug Candidate | Significance |

| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gut after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Variable (Target Dependent) | Predicts whether the compound can enter the central nervous system. |

| CYP450 Inhibition | Low/None | Low inhibition potential reduces the risk of drug-drug interactions. |

| hERG Inhibition | Low/None | Low potential for inhibition reduces the risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | Indicates a low likelihood of the compound being mutagenic. |

| Lipinski's Rule of Five | Compliant | A guideline to evaluate drug-likeness and potential for oral bioavailability. frontiersin.org |

Biological Activity and Mechanistic Research of 4 Hydroxyquinoline 6 Carbonitrile and Its Derivatives

Anticancer Activity Research

Research into 4-hydroxyquinoline-6-carbonitrile and its derivatives has highlighted their potential as anticancer agents. Studies have focused on their ability to kill cancer cells directly and have delved into the complex molecular mechanisms that underpin this activity.

Derivatives of the 4-hydroxyquinoline (B1666331) scaffold have demonstrated cytotoxic activity against a range of human cancer cell lines. The effectiveness of these compounds can vary based on the specific substitutions on the quinoline (B57606) ring system.

For instance, a series of synthesized 4-hydroxyquinoline derivatives showed varying levels of toxicity towards doxorubicin-sensitive (Colo 205) and multidrug-resistant (Colo 320) colon adenocarcinoma cell lines. mdpi.comnih.gov Notably, certain benzylidene derivatives proved to be active cytotoxic agents, with some showing moderate selectivity towards the resistant cancer cells. mdpi.comnih.gov Similarly, other studies have evaluated 4-aminoquinoline (B48711) derivatives against human breast tumor cell lines, such as MCF7 and MDA-MB468, finding that several compounds were quite effective. nih.gov One derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells. nih.gov

Furthermore, investigations into other quinoline derivatives have revealed significant cytotoxic effects. For example, the 8-hydroxyquinoline (B1678124) derivative, 8-hydroxy-2-quinolinecarbaldehyde, showed prominent cytotoxicity against K562 (chronic myelogenous leukemia) and T47D (breast cancer) cell lines. nih.gov A quinoline-6-carbonitrile (B150825) based derivative, Senexin C, has been shown to inhibit the growth of MV4-11 leukemia cells in a systemic in vivo model. nih.govnih.gov

Table 1: Cytotoxic Effects of 4-Hydroxyquinoline Derivatives on Various Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Observed Effect/Activity | Reference |

|---|---|---|---|

| Benzylidene derivatives | Colo 320 (resistant colon adenocarcinoma) | Selective toxicity (Selectivity Index > 6 for one derivative) | mdpi.comnih.gov |

| Benzylidene derivatives | Colo 205 (sensitive colon adenocarcinoma) | Moderate selectivity (Selectivity Index: 4.23 for one derivative) | mdpi.comnih.gov |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (breast cancer) | Potent activity, more so than chloroquine (B1663885) | nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (breast cancer) | More potent effects compared to chloroquine | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (leukemia), T47D (breast cancer) | Prominent positive antitumor effect | nih.gov |

| Senexin C (quinoline-6-carbonitrile derivative) | MV4-11 (leukemia) | Inhibition of leukemia growth in vivo | nih.govnih.gov |

The anticancer effects of this compound and its derivatives are not solely due to general toxicity but are rooted in specific interactions with and disruptions of key cellular machinery essential for cancer cell survival and proliferation.

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of critical enzymes.

Protein Kinases : Certain quinolinecarbonitrile derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, Bosutinib (SKI-606), a 4-anilino-3-quinolinecarbonitrile derivative, is a potent inhibitor of Src kinase. nih.gov A related compound was also found to inhibit the activity of Abl and Lck kinases. nih.gov

Topoisomerases : Quinolone compounds are known to function as topoisomerase inhibitors. wikipedia.orgdrugbank.com These agents can target bacterial topoisomerase IV, converting the enzyme into a poisonous adduct on DNA instead of simply inhibiting its catalytic activity. nih.govnih.gov This action prevents the re-ligation of cleaved DNA strands, leading to the accumulation of DNA breaks that are lethal to the cell. wikipedia.orgnih.gov This mechanism, targeting enzymes that manage DNA topology, is crucial for disrupting cell replication. wikipedia.org

Histone Acetyltransferases (HATs) : The quinoline scaffold is present in inhibitors of enzymes involved in epigenetic regulation. Specifically, certain 4-hydroxyquinoline derivatives have been identified as inhibitors of p300/CBP histone acetyltransferases (HATs). researchgate.net Derivatives with shorter side chains at the 2-position exhibited significant inhibition of p300/CBP. researchgate.net

CDK8/19 Mediator Kinase : A significant finding in recent research is the development of quinoline-6-carbonitrile-based inhibitors of Cyclin-Dependent Kinase 8 and 19 (CDK8/19). nih.govnih.gov The Mediator complex, of which CDK8/19 are enzymatic components, plays a pivotal role in regulating gene transcription. nih.govsenexbio.com An optimized derivative, known as Senexin C, is a potent and selective inhibitor of CDK8/19. nih.govnih.gov This inhibition provides a sustained block on CDK8/19-dependent gene expression, which is critical for the transcriptional reprogramming that allows cancer cells to adapt and proliferate. nih.govnih.govsenexbio.com

Table 2: Enzyme Inhibition by 4-Hydroxyquinoline Derivatives

| Derivative/Class | Target Enzyme | Potency/Effect | Reference |

|---|---|---|---|

| Senexin C (quinoline-6-carbonitrile) | CDK8/19 Mediator Kinase | Potent and selective inhibition | nih.govnih.gov |

| Bosutinib (4-anilino-3-quinolinecarbonitrile) | Src Kinase | Potent inhibitor | nih.gov |

| 4-Hydroxyquinoline derivatives | p300/CBP Histone Acetyltransferases | >80% inhibition at 50 µM for some derivatives | researchgate.net |

Beyond enzyme inhibition, these compounds can interact directly with other cellular components. The action of quinolones on topoisomerase IV is a prime example, where the drug stabilizes the covalent complex between the enzyme and DNA. wikipedia.org This results in the formation of a poisonous adduct on the DNA, which is a key step in their cytotoxic effect. nih.gov

A key outcome of the cellular damage caused by these compounds is the induction of apoptosis, or programmed cell death. Treatment with 4-hydroxyquinoline derivatives can trigger apoptotic pathways in cancer cells. For instance, a 4-hydroxyquinoline derivative was shown to induce apoptosis in 27% of U937 human monocytic leukemia cells. researchgate.net Other studies have confirmed that various quinoline derivatives possess pro-apoptotic properties. researchgate.net Related quinazoline (B50416) derivatives have been shown to induce apoptosis in a concentration-dependent manner in HCT-15 and HCC1937 cancer cell lines. mdpi.com The process is often characterized by morphological changes such as cell shrinkage and membrane blebbing. nih.gov

The mechanisms of enzyme inhibition and cellular component interaction culminate in the disruption of fundamental cellular processes.

Interference with DNA Replication : By targeting topoisomerases, quinolone derivatives directly interfere with DNA replication. The formation of drug-stabilized enzyme-DNA complexes leads to double-strand DNA breaks, which are highly toxic and can halt replication, ultimately leading to cell death. wikipedia.orgnih.gov

Interference with Transcription : The inhibition of CDK8/19 Mediator kinase by quinoline-6-carbonitrile derivatives like Senexin C is a direct mechanism of transcriptional interference. nih.govnih.gov The Mediator kinase is essential for the expression of specific gene programs that cancer cells rely on for growth and adaptation. nih.govsenexbio.com By inhibiting this kinase, these compounds can prevent the transcriptional reprogramming necessary for tumor development. senexbio.combiorxiv.org

Interference with Protein Synthesis : The disruption of transcription, a process that produces messenger RNA (mRNA) from a DNA template, naturally leads to subsequent interference with protein synthesis (translation). By blocking the expression of key genes at the transcriptional level, these compounds effectively reduce the production of proteins that are vital for cancer cell survival and proliferation.

Selective Toxicity Towards Resistant Cancer Cells

The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Researchers have explored 4-hydroxyquinoline derivatives as potential agents to overcome this challenge. Studies have demonstrated that certain derivatives exhibit selective toxicity towards cancer cells that have developed resistance to conventional chemotherapeutic agents like doxorubicin.

In one study, a series of novel 4-hydroxyquinoline derivatives were synthesized and evaluated for their cytotoxic effects on doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines, as well as on non-tumoral human embryonic lung fibroblasts (MRC-5). nih.gov The selectivity of these compounds was quantified using a selectivity index (SI), calculated as the ratio of the IC₅₀ value in non-tumoral cells to the IC₅₀ in cancer cells.

Several derivatives displayed noteworthy selective cytotoxicity against the resistant cancer cell line. nih.gov For instance, a benzylidene derivative, compound 29 , emerged as the most selective agent against the resistant Colo 320 cell line, with a selectivity index greater than 6. nih.gov Other compounds, such as 13a and 13b , also showed moderate selectivity towards the MDR cancer cells. nih.gov This selective action suggests that these derivatives may circumvent the resistance mechanisms that render conventional drugs ineffective, offering a promising avenue for the development of new anticancer therapies.

Table 1: Cytotoxicity and Selectivity Indices of 4-Hydroxyquinoline Derivatives

| Compound | IC₅₀ Colo 205 (µM) | IC₅₀ Colo 320 (µM) | IC₅₀ MRC-5 (µM) | SI (MRC-5/Colo 320) |

|---|---|---|---|---|

| 13a | >100 | 23.64 | >100 | >4.23 |

| 13b | >100 | 24.13 | >100 | >4.14 |

| 20 | 10.32 | 16.54 | 43.66 | 2.64 |

| 29 | 18.06 | 15.94 | >100 | >6.27 |

| Doxorubicin | 0.29 | 4.38 | 0.12 | 0.02 |

Data sourced from a study on doxorubicin-sensitive (Colo 205) and -resistant (Colo 320) cell lines. nih.gov

Antimicrobial Activity Research

Derivatives of the quinoline nucleus are well-established for their antimicrobial properties. Research has extended to 4-hydroxyquinoline derivatives, investigating their efficacy against a range of bacterial, fungal, and viral pathogens.

Antibacterial Properties Against Various Pathogens

The antibacterial potential of hydroxyquinoline derivatives has been a subject of extensive research, leading to the development of potent antimicrobial agents.

Studies on various hydroxyquinoline derivatives have revealed a broad spectrum of antibacterial activity, though efficacy can vary significantly depending on the substitution pattern and the bacterial species. For instance, novel 4-aminoquinolines substituted with a hydroxy group at the 6-position have demonstrated slight antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research into 8-hydroxyquinoline derivatives has shown that these compounds are often more potent against Gram-positive bacteria than Gram-negative bacteria. This difference in activity is frequently attributed to the structural differences in the bacterial cell wall; the outer membrane of Gram-negative bacteria can act as a barrier, preventing the compounds from reaching their intracellular targets. In contrast, some hybrid molecules incorporating the quinoline scaffold have been engineered to exhibit potent, broad-spectrum activity. For example, a quinolone-coupled hybrid, 5d , was found to be highly effective against a range of both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a critical global health threat. The development of new chemical entities effective against these strains is a high priority. Molecular hybridization is one strategy employed, combining two or more pharmacophores to enhance biological activity.

A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were designed and synthesized with the goal of developing new agents against S. aureus. One derivative, 5k , demonstrated potent and selective activity against S. aureus ATCC 25923 with a MIC of 10 μM, while showing no significant activity against the Gram-negative bacterium Pseudomonas aeruginosa. Further studies suggested that this compound may exert its effect by disrupting the integrity of the bacterial cell membrane.

Table 2: Antibacterial Activity of a Quinoline Derivative against S. aureus

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 5k | Staphylococcus aureus ATCC 25923 | 10 |

Data from a study focused on developing new agents against S. aureus.

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, are a growing concern, especially in immunocompromised individuals. Quinoline derivatives have emerged as a promising class of antifungal agents.

While specific research on this compound is limited, extensive studies on the closely related 8-hydroxyquinoline derivatives have revealed significant antifungal potential. nih.govoup.comacs.orgnih.gov These compounds have demonstrated activity against a broad spectrum of pathogenic fungi. For example, clioquinol, an 8-hydroxyquinoline derivative, is known to be effective against Candida species and various dermatophytes. nih.govoup.comnih.gov

Mechanistic studies indicate that these derivatives can act through multiple pathways. Some, like clioquinol, appear to damage the fungal cell wall and inhibit the formation of pseudohyphae in C. albicans. nih.gov Others, particularly those containing a sulfonic acid group, are thought to compromise the integrity of the cytoplasmic membrane, leading to cell death. nih.gov The ability to modify the substitution pattern on the quinoline ring allows for the tuning of the antifungal mechanism.

Table 3: Antifungal Activity of 8-Hydroxyquinoline Derivatives against Candida albicans

| Compound | Organism | MIC Range (µg/mL) |

|---|---|---|

| Clioquinol | Candida albicans | 0.031–2 |

| 8-hydroxy-5-quinolinesulfonic acid | Candida albicans | 1–512 |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida albicans | 2–1024 |

Data highlights the antifungal potential within the broader hydroxyquinoline class. oup.comnih.gov

Antiviral Activity (e.g., Anti-HIV-1 Agents)

The quinoline scaffold is also a key component in the development of antiviral agents. Research has explored its potential against a variety of viruses, including the Human Immunodeficiency Virus (HIV). While direct studies on this compound are not widely available, related structures have shown promise.

For instance, 4-hydroxyquinoline-3-carboxamides have been identified as a novel class of potent inhibitors of herpesvirus DNA polymerase. nih.gov These compounds demonstrated broad-spectrum activity against human cytomegalovirus (HCMV), herpes simplex virus types 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV). nih.gov Their mechanism of action is believed to be the direct inhibition of the viral polymerase, a crucial enzyme for viral replication. nih.gov This activity against a key viral enzyme highlights the potential of the 4-hydroxyquinoline core in designing new antiviral therapies. The exploration of different substituents on this scaffold could lead to the discovery of agents with potent anti-HIV-1 activity.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial efficacy of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. For this compound and related compounds, several mechanisms of action have been proposed, primarily focusing on the disruption of cell wall integrity and the inhibition of crucial metabolic pathways.

The bacterial cell wall, a structure absent in mammalian cells, is a prime target for antimicrobial agents. Its primary component, peptidoglycan, provides structural integrity and protection to the bacterium. Inhibition of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death. creative-biolabs.com

The synthesis of peptidoglycan is a multi-stage process involving several key enzymes. nih.gov Some antibiotics function by inhibiting the enzymes responsible for the synthesis and transport of peptidoglycan precursors or by directly interfering with the cross-linking of the peptidoglycan chains. creative-biolabs.comnih.gov For instance, β-lactam antibiotics inhibit transpeptidases, which are crucial for the final cross-linking step. Glycopeptides, on the other hand, bind to the D-Ala-D-Ala terminus of the peptide side chains, preventing both transglycosylation and transpeptidation. nih.gov

While specific studies detailing the direct interaction of this compound with bacterial cell wall synthesis are emerging, the broader class of quinoline derivatives has been shown to target this pathway. For example, some quinolone compounds have been identified as noncovalent inhibitors of high molecular mass penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. nih.gov The structural similarities and observed antimicrobial effects of 4-hydroxyquinoline derivatives suggest that disruption of cell wall synthesis is a plausible mechanism of action. nih.gov

Bacteria rely on a multitude of metabolic pathways for the synthesis of essential molecules such as amino acids, nucleotides, and cofactors. The inhibition of these pathways presents another effective strategy for antimicrobial action. nih.gov

A well-known example is the inhibition of folate metabolism by sulfonamides. These drugs are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. creative-biolabs.com Since humans obtain folic acid from their diet, this pathway is an excellent selective target. creative-biolabs.com

Quinoline derivatives have also been implicated in the disruption of various metabolic processes. Metabolite suppression profiling has been utilized to identify the specific metabolic pathways affected by antibacterial compounds. nih.gov This technique involves supplementing the growth medium with various metabolites to see if they can rescue the bacteria from the inhibitory effects of the compound, thereby pointing to the inhibited pathway. nih.gov For instance, if the addition of a specific amino acid reverses the antibacterial effect, it suggests that the compound interferes with the biosynthesis of that amino acid. Studies on quinoline-based compounds have shown their ability to act as antimetabolites, interfering with the synthesis of crucial cellular components. nih.gov

Antimalarial Properties

The quinoline core is the foundation for some of the most important antimalarial drugs, including chloroquine and mefloquine. nih.gov These drugs have historically been pivotal in the treatment and prevention of malaria. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the development of new antimalarial agents. nih.gov

Hybrid compounds, which combine the quinoline scaffold with other pharmacophores, have shown promise in overcoming drug resistance. nih.gov The rationale behind this approach is that the hybrid molecule may have multiple mechanisms of action, making it more difficult for the parasite to develop resistance. For instance, hybrids of quinoline and artemisinin (B1665778) derivatives have demonstrated enhanced antimalarial activity. nih.gov

The antimalarial activity of quinoline derivatives is often linked to their ability to interfere with the parasite's detoxification of heme. During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline-based drugs are thought to accumulate in the parasite's food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death. Some quinoline-based compounds have also been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Enzyme Inhibition Studies (General)

The biological effects of many drugs, including quinoline derivatives, are often mediated through the inhibition of specific enzymes. Understanding these enzyme-ligand interactions is crucial for drug design and development.

Computational methods, such as molecular docking and dynamics simulations, are powerful tools for investigating how a ligand (like a this compound derivative) binds to the active site of a target enzyme. mdpi.com These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex. For example, molecular docking studies have been used to understand how novel 4-hydroxyquinazoline (B93491) derivatives bind to and inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. mdpi.com

Experimental techniques, such as X-ray crystallography, can provide a detailed, three-dimensional picture of the enzyme-ligand complex, confirming the predictions from computational models. Enzymatic assays are used to determine the inhibitory potency of a compound, often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.comnih.gov The inhibition pattern (e.g., competitive, non-competitive) can also be determined through kinetic studies, providing further insight into the mechanism of inhibition. nih.gov

By inhibiting specific enzymes, this compound and its derivatives can modulate various cellular processes. For example, the inhibition of enzymes involved in DNA replication and repair, such as DNA methyltransferases, can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov Some quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into the DNA, which in turn prevents the enzyme from binding and carrying out its function. nih.gov

Furthermore, the inhibition of enzymes in signaling pathways can have profound effects on cell behavior. For instance, the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often dysregulated in cancer, and inhibitors of PI3Kα are being investigated as potential anticancer agents. mdpi.com Quinoline derivatives have been designed and synthesized to target this and other kinases involved in cell growth and proliferation. The ability of these compounds to induce a DNA damage response, often mediated by the tumor suppressor protein p53, is another important aspect of their role in modulating cellular processes. nih.gov

Data Tables

Table 1: Investigated Biological Activities of 4-Hydroxyquinoline Derivatives

| Biological Activity | Proposed Mechanism | Key Findings |

| Antimicrobial | Disruption of cell wall synthesis, Inhibition of metabolic pathways | Some quinolones inhibit penicillin-binding proteins. nih.gov Quinoline derivatives can act as antimetabolites. nih.gov |

| Antimalarial | Inhibition of heme polymerization | Hybrid quinoline compounds show activity against resistant P. falciparum strains. nih.gov |

| Enzyme Inhibition | Competitive or non-competitive binding to enzyme active sites | Quinoline derivatives can inhibit enzymes like DNA methyltransferases and PI3Kα. nih.govmdpi.com |

DNA Interaction Studies of this compound and its Derivatives

The interaction of small molecules with DNA is a cornerstone of research into the development of novel therapeutic agents, particularly in the field of oncology. Quinoline derivatives have garnered significant attention for their potential to bind to DNA and interfere with its functions. While direct studies on this compound are limited, research on its structural analogs, particularly tetrahydroquinoline-3-carbonitrile derivatives, provides valuable insights into the potential DNA-binding capabilities of this class of compounds.

Molecular docking studies have been instrumental in elucidating the potential interactions between these quinoline derivatives and DNA. For instance, a series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives were investigated for their DNA binding properties. eurekaselect.comresearchgate.net These computational studies explored the binding affinities and preferred interaction modes with B-DNA, a biologically relevant form of the DNA double helix. eurekaselect.comresearchgate.net

Binding Modes with DNA (e.g., Intercalation)

The primary modes by which small molecules interact with DNA are intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA, leading to a distortion of the double helix. Groove binding, on the other hand, involves the fitting of a molecule into the major or minor grooves of the DNA, typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.

In the case of tetrahydroquinoline-3-carbonitrile derivatives, molecular docking studies have suggested a preference for binding within the grooves of the DNA. eurekaselect.comresearchgate.net These computational models indicate that the compounds can fit into the minor groove of the B-DNA structure. researchgate.net The binding is often stabilized by a network of interactions between the ligand and the DNA base pairs.

While direct evidence for the intercalation of this compound is not available, the planar nature of the quinoline ring system is a structural feature often associated with intercalating agents. For example, other heterocyclic compounds are known to interact with DNA via intercalation. The study of anthraquinone (B42736) derivatives, which also possess a planar aromatic system, has shown that they can bind to DNA through a combination of partial intercalation and hydrogen bonding. nih.gov This suggests that the quinoline scaffold could potentially exhibit similar binding behavior.

The following table summarizes the findings from molecular docking studies on related quinoline derivatives:

| Compound Class | DNA Target | Predicted Binding Mode | Key Interactions |

| Tetrahydroquinoline-3-carbonitrile derivatives | B-DNA | Minor Groove Binding | Not specified |

Receptor Interaction and Modulation Research

The biological activities of quinoline derivatives often stem from their ability to interact with and modulate the function of specific protein receptors. Research into the receptor interactions of 4-hydroxyquinoline derivatives has pointed towards a variety of potential protein targets, contributing to their diverse pharmacological profiles which include anti-inflammatory, antioxidant, and cytotoxic effects. mdpi.comnih.gov

For instance, derivatives of 4-hydroxy-2-quinolinone have been investigated for their ability to inhibit enzymes such as soybean lipoxygenase (LOX), indicating a potential anti-inflammatory mechanism. mdpi.com In silico docking studies for quinolinone-carboxamide derivatives revealed that they bind to an alternative binding site on the LOX enzyme. mdpi.com

Furthermore, certain 4-hydroxyquinoline derivatives have been synthesized and evaluated for their potential as cytotoxic agents. nih.gov While the specific receptor targets for these cytotoxic effects were not fully elucidated in the available research, the activity of such compounds is often linked to interactions with key proteins involved in cell proliferation and survival.

Research on other quinoline derivatives has also highlighted their potential to interact with various receptors. For example, a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives investigated their binding affinity against the CB1a peptide, which has been explored as a potential anticancer target. nih.gov This study identified several amino acid residues within the peptide that are crucial for the interaction. nih.gov

The following table summarizes the receptor interaction research for related quinoline derivatives:

| Compound Class | Receptor/Enzyme Target | Biological Activity | Key Findings from Docking Studies |

| 4-Hydroxy-2-quinolinone derivatives | Soybean Lipoxygenase (LOX) | Anti-inflammatory | Binds to an alternative binding site on the enzyme. mdpi.com |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a peptide | Potential Anticancer | Interacts with specific amino acid residues like ILE-8 and LYS-7. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 4-Hydroxyquinoline-6-carbonitrile, and how are intermediates characterized?

The synthesis of this compound derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions. For example, cyclization of precursors like 3-cyanochromone with acetyl chloride under reflux conditions can yield quinoline derivatives with nitrile substituents . Intermediates are characterized using NMR (¹H/¹³C) to confirm functional groups, IR spectroscopy to identify nitrile (C≡N) and hydroxyl (-OH) stretches, and mass spectrometry for molecular weight validation. X-ray crystallography (via SHELX programs) is recommended for resolving structural ambiguities .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks (e.g., distinguishing aromatic protons at C-6 vs. C-8).

- IR Spectroscopy : Confirming nitrile (~2200 cm⁻¹) and hydroxyl (~3200–3600 cm⁻¹) groups.

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding patterns using SHELXL for refinement . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound is studied for its bioactivity, particularly as an enzyme inhibitor (e.g., kinase or protease targets) due to the quinoline scaffold's affinity for hydrophobic binding pockets. The nitrile group may act as a hydrogen-bond acceptor, enhancing interactions with catalytic residues. Preclinical studies often assess antimicrobial or anticancer activity via in vitro assays (e.g., MIC or IC₅₀ determinations) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Advanced strategies include:

- Green Chemistry : Replacing traditional solvents (e.g., DMF) with ionic liquids or water under ultrasound irradiation to enhance reaction efficiency .

- By-Product Management : Using HPLC or GC-MS to identify impurities (e.g., dehydrohalogenation by-products) and adjusting stoichiometry or reaction time .

- Catalysis : Transition metal catalysts (e.g., Pd/Cu) for regioselective functionalization at the C-6 position .

Q. How should researchers address contradictions between spectroscopic and crystallographic data for this compound derivatives?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, hydrogen bonding in the solid state (observed via X-ray) can alter bond lengths compared to solution-phase NMR data. To resolve this:

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., DNA gyrase).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C-6) with bioactivity using descriptors like logP or Hammett constants .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Q. How can researchers mitigate degradation of this compound during storage?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Monitor stability via periodic HPLC analysis. Degradation products (e.g., hydrolysis of nitrile to amide) can be characterized using LC-MS and controlled by adding stabilizers like BHT .

Q. What statistical approaches are recommended for analyzing contradictory bioassay data across studies?

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability.

- Sensitivity Analysis : Identify outliers or confounding variables (e.g., cell line differences).

- Multivariate Regression : Isolate structural features (e.g., substituent bulkiness) contributing to activity discrepancies .

Methodological Tables

Q. Table 1. Key Characterization Techniques for this compound

Q. Table 2. Common Synthetic Protocols and Yields

| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Gould–Jacob | AcOH reflux, 24 h | 65 | >98% | |

| Ultrasound-Assisted | H₂O, 40 kHz, 1 h | 82 | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.